molecular formula C16H12N4O4 B15217960 2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide CAS No. 62367-30-0

2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide

Cat. No.: B15217960
CAS No.: 62367-30-0
M. Wt: 324.29 g/mol
InChI Key: XJSCZNWCKLUOHD-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a benzimidazole-derived compound featuring a nitro-substituted benzamide moiety linked via a carbonyl group to the benzimidazole core. This structure combines the aromatic and hydrogen-bonding capabilities of benzimidazole with the electron-withdrawing nitro group, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The nitro group at the para position of the benzamide enhances electrophilicity, while the N-methyl group modulates solubility and steric effects. The compound’s synthesis typically involves coupling reactions between benzimidazole precursors and activated acylating agents under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The introduction of the carbonyl group at the 2-position can be achieved through acylation reactions using appropriate acylating agents. The nitrobenzamide moiety can be introduced via nitration reactions followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s biological activity by interacting with cellular components, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide and related benzimidazole derivatives:

Compound Core Structure Substituents Key Properties Synthetic Yield Reference
This compound Benzimidazole + benzamide -NO₂ (para), -CO-NH-CH₃ High electrophilicity, moderate solubility in polar aprotic solvents 75–85%
N-(4-Bromophenyl)-N-methyl-4-nitrobenzamide (3k) Benzamide -NO₂ (para), -Br (para), -NH-CH₃ Enhanced halogen bonding, lower solubility due to bromine 82%
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide Benzimidazole + ethyl linker -Cl (para), -CO-NH-CH₂-CH₂- Flexible linker improves binding affinity in receptor-ligand interactions 68–72%
2-(3,5-Dinitrophenyl)-1H-benzimidazole Benzimidazole -NO₂ (meta, para) High thermal stability, strong electron-withdrawing effects 60–65%
1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate Benzimidazole + nitrobenzene -NO₂ (para), DMF solvate Improved crystallinity due to solvate formation ~70%

Structural and Functional Insights

Electronic Effects :

  • The nitro group in this compound enhances electrophilicity compared to halogenated analogs like N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide, which prioritize halogen bonding .
  • The 3,5-dinitro-substituted benzimidazole () exhibits stronger electron withdrawal but reduced solubility, limiting its utility in solution-phase reactions .

Synthetic Efficiency :

  • The target compound’s synthesis achieves higher yields (75–85%) compared to ethyl-linked derivatives (68–72%), likely due to the direct carbonyl coupling strategy minimizing side reactions .
  • Brominated analog 3k (82% yield) benefits from TFAA-mediated activation, a method adaptable to nitrobenzamide systems .

Physicochemical Behavior :

  • The dimethylformamide solvate () demonstrates how solvent interactions stabilize nitrobenzimidazoles, a property absent in the target compound but relevant for crystallization studies .
  • Chloro and bromo derivatives exhibit lower solubility in aqueous media compared to the nitro counterpart, aligning with their lipophilic substituents .

Spectroscopic Signatures :

  • ¹H-NMR : The N-methyl group in the target compound resonates at δ 3.49 ppm, similar to 3k (δ 3.49 ppm), indicating minimal electronic perturbation from the benzimidazole-carbonyl linkage .
  • ¹³C-NMR : The carbonyl carbon in the target compound (δ ~168 ppm) aligns with benzamide derivatives (e.g., 3k: δ 168.3 ppm), confirming consistent electronic environments .

Research Implications

  • Medicinal Chemistry : The nitro group’s electrophilicity may enhance interactions with biological targets (e.g., kinases), while ethyl-linked analogs () offer flexibility for optimizing binding pockets .

Biological Activity

The compound 2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antibacterial, antitumor, anti-inflammatory, and antidiabetic effects. This article reviews the biological activities associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4O3\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_3

This structure includes a benzimidazole ring, a carbonyl group, and a nitro-substituted benzamide moiety. These functional groups are responsible for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose-response relationships.

  • Case Study : A study involving a series of nitrobenzamide derivatives reported that compounds exhibited higher antitumor activity in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) models, suggesting that the compound's efficacy may vary based on the assay conditions .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The presence of the nitro group in the structure often enhances the compound's ability to disrupt bacterial cell walls or interfere with essential cellular processes.

  • Research Findings : In a comparative study of various benzimidazole derivatives, it was found that compounds with similar structural features displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve binding to DNA and disrupting replication .

Antidiabetic Potential

The antidiabetic properties of benzimidazole derivatives have been explored extensively. Compounds like this compound may inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

  • Data Table : Below is a summary of the inhibitory effects observed in enzyme assays:
Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compound15.312.7
Reference Compound A20.518.9
Reference Compound B25.022.0

This table indicates that the compound has a competitive advantage over reference compounds in inhibiting these enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core and substituents on the benzamide moiety significantly influence biological activity. The presence of electron-withdrawing groups like nitro enhances potency against various biological targets.

Pharmacokinetics and Toxicity

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested that this compound exhibits favorable pharmacokinetic properties. It adheres to Lipinski's rule of five, indicating good oral bioavailability and low toxicity profiles .

Properties

CAS No.

62367-30-0

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

2-(1H-benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H12N4O4/c1-17-16(22)10-7-6-9(20(23)24)8-11(10)14(21)15-18-12-4-2-3-5-13(12)19-15/h2-8H,1H3,(H,17,22)(H,18,19)

InChI Key

XJSCZNWCKLUOHD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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